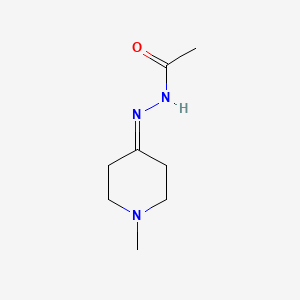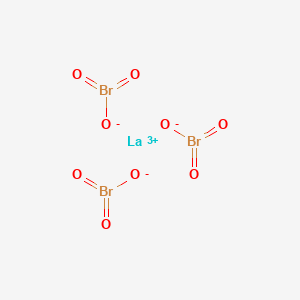
Lanthanum tribromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum tribromate, also known as lanthanum(III) bromide, is an inorganic compound with the chemical formula LaBr₃. It is a white, hygroscopic solid that is highly soluble in water. This compound is part of the lanthanide series and is known for its unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum tribromate can be synthesized through the reaction of lanthanum oxide (La₂O₃) with ammonium bromide (NH₄Br). The reaction proceeds as follows: [ \text{La}_2\text{O}_3 + 6 \text{NH}_4\text{Br} \rightarrow 2 \text{LaBr}_3 + 3 \text{H}_2\text{O} + 6 \text{NH}_3 ] This reaction typically occurs under controlled conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced by direct reaction of lanthanum metal with bromine gas. This method involves heating lanthanum metal in the presence of bromine gas, resulting in the formation of this compound: [ 2 \text{La} + 3 \text{Br}_2 \rightarrow 2 \text{LaBr}_3 ] This process requires high temperatures and careful handling of bromine gas due to its reactive nature .
Chemical Reactions Analysis
Types of Reactions: Lanthanum tribromate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and bromine gas.
Reduction: It can be reduced to lanthanum metal and bromine gas under specific conditions.
Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Often involves reactions with other halide salts or complexing agents.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) and bromine gas (Br₂).
Reduction: Lanthanum metal (La) and bromine gas (Br₂).
Substitution: Various lanthanum halides depending on the substituting anion.
Scientific Research Applications
Lanthanum tribromate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its unique luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of scintillation detectors, which are used in radiation detection and measurement
Mechanism of Action
Lanthanum tribromate can be compared with other lanthanum halides such as lanthanum chloride (LaCl₃) and lanthanum iodide (LaI₃). While all these compounds share similar chemical properties, this compound is unique due to its specific applications in scintillation detectors and its distinct luminescent properties .
Comparison with Similar Compounds
- Lanthanum chloride (LaCl₃)
- Lanthanum iodide (LaI₃)
- Lanthanum fluoride (LaF₃)
- Lanthanum oxide (La₂O₃)
Lanthanum tribromate stands out due to its higher density and unique crystal structure, which contribute to its effectiveness in specific applications .
Properties
CAS No. |
28958-23-8 |
|---|---|
Molecular Formula |
Br3LaO9 |
Molecular Weight |
522.61 g/mol |
IUPAC Name |
lanthanum(3+);tribromate |
InChI |
InChI=1S/3BrHO3.La/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
QNPFDIMIWRIIHK-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


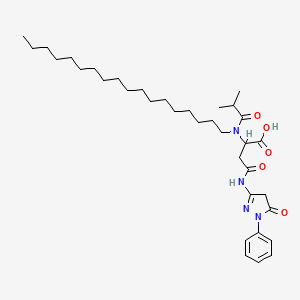
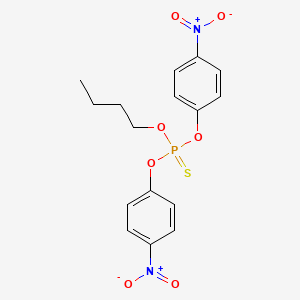
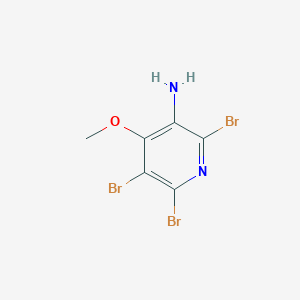
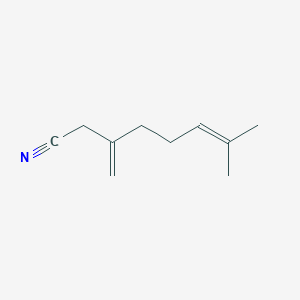
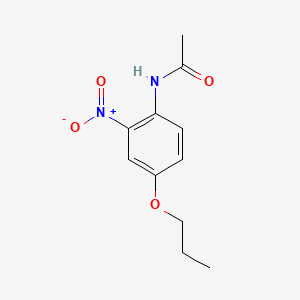
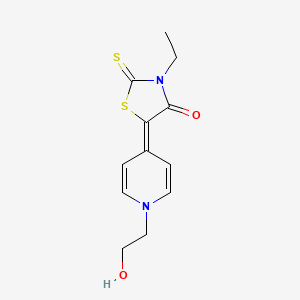
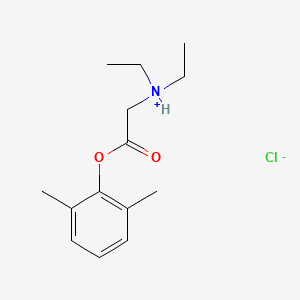
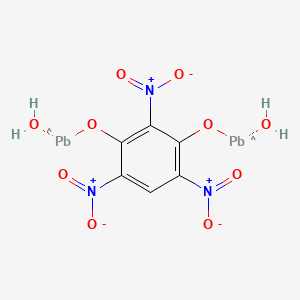
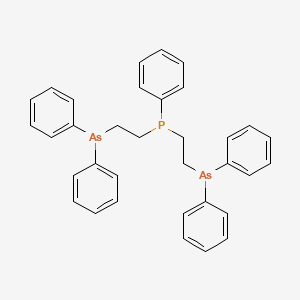
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
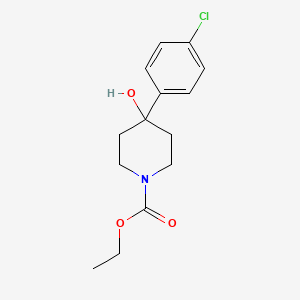
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
